molecular formula C10H9F2N3 B3093206 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240580-04-4

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B3093206
CAS No.: 1240580-04-4
M. Wt: 209.20
InChI Key: UKEQFJDDBNEJLC-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-amine group and a 1-[(2,5-difluorophenyl)methyl] substituent. The 2,5-difluorophenylmethyl group introduces electron-withdrawing fluorine atoms at meta and para positions, which may enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-1-2-9(12)7(5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEQFJDDBNEJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations

  • Target Compound: Position 1: (2,5-Difluorophenyl)methyl group. Position 3: Free amine (-NH₂). Position 5: Unsubstituted. Molecular Weight: ~209 Da (calculated).
  • Compound 6b () :

    • Position 1 : 4-Fluorophenyl.
    • Position 5 : p-Tolyl (methyl-substituted aryl).
    • Position 3 : Carboxamide (-CONH-).
    • Molecular Weight : 485.25 Da.
    • Key Features : Bulky tert-butyl and hydroxyphenyl groups in the carboxamide side chain may improve antioxidant activity but reduce membrane permeability .
  • Compound 4h (): Position 1: 4-Aminosulfonylphenyl. Position 5: p-Fluorophenyl. Position 3: Carboxamide (-CONH-).
  • Compound 5i () :

    • Position 1 : 4-Methylsulfonylphenyl.
    • Position 5 : p-Trifluoromethylphenyl.
    • Position 3 : Carboxamide (-CONH-).
    • Molecular Weight : 595.25 Da.
    • Key Features : Trifluoromethyl and sulfonyl groups introduce strong electron-withdrawing effects, which may improve metabolic stability and receptor affinity .

Functional Group Impact

  • Amine vs. In contrast, carboxamide-containing analogs (e.g., 6b, 4h, 5i) offer hydrogen-bonding capabilities but may exhibit reduced cellular uptake due to higher polarity.
  • Fluorine Substitution Patterns :
    The 2,5-difluoro configuration in the target compound creates a distinct electronic environment compared to analogs with single fluorine substitutions (e.g., 4-fluorophenyl in 6b). This could influence binding to aromatic stacking regions in enzyme active sites.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 6b Compound 4h Compound 5i
Molecular Weight (Da) ~209 485.25 630.10 595.25
LogP (Predicted) ~2.1 ~4.8 ~3.2 ~3.9
Hydrogen Bond Donors 1 (NH₂) 2 (CONH, OH) 3 (CONH, OH, SO₂NH) 2 (CONH, OH)
Polar Surface Area (Ų) ~41 ~95 ~120 ~110
  • Lipophilicity : The target compound’s lower molecular weight and lack of bulky substituents result in a predicted LogP of ~2.1, favoring blood-brain barrier penetration compared to higher LogP values in carboxamide derivatives.
  • Polar Surface Area (PSA) : The carboxamide analogs exhibit significantly higher PSA values, suggesting reduced passive diffusion across membranes.

Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Position 1 Substituent Position 5 Substituent Position 3 Group Molecular Weight (Da)
Target Compound (2,5-Difluorophenyl)methyl None Amine (-NH₂) ~209
6b 4-Fluorophenyl p-Tolyl Carboxamide 485.25
4h 4-Aminosulfonylphenyl p-Fluorophenyl Carboxamide 630.10
5i 4-Methylsulfonylphenyl p-Trifluoromethylphenyl Carboxamide 595.25

Table 2: Key Pharmacokinetic Predictions

Property Target Compound 6b 4h 5i
LogP ~2.1 ~4.8 ~3.2 ~3.9
PSA (Ų) ~41 ~95 ~120 ~110
H-Bond Donors 1 2 3 2

Biological Activity

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a difluorophenyl group attached to a pyrazole ring, which influences its chemical reactivity and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,5-difluorobenzyl chloride with hydrazine hydrate, followed by cyclization under acidic conditions. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Chemical Structure

PropertyDetails
IUPAC Name 1-[(2,5-difluorophenyl)methyl]pyrazol-3-amine
Molecular Formula C10H9F2N3
CAS Number 1240580-04-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the 1H-pyrazole structure can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . In vitro studies have shown that this compound exhibits significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting its potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor binding, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The exact molecular targets remain under investigation but are thought to involve pathways related to tumor growth and survival .

Study on Anticancer Activity

A notable study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. Among these compounds, those containing the 1H-pyrazole scaffold demonstrated significant inhibitory effects on cancer cell proliferation. Specifically, compounds were tested against a panel of tumor cell lines using MTT assays to evaluate their antiproliferative activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential for further development as therapeutic agents .

Anti-inflammatory Effects

In addition to anticancer properties, some pyrazole derivatives have been evaluated for their anti-inflammatory effects. For instance, compounds similar to this compound were shown to inhibit the release of pro-inflammatory cytokines in vitro. This suggests that these compounds may also have applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine

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